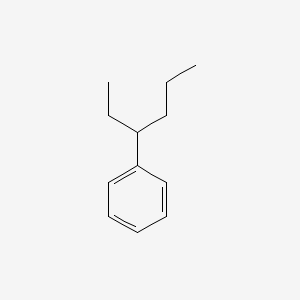

3-Phenylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hexan-3-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-3-8-11(4-2)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVCCWGFGQVDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041492 | |

| Record name | 3-Phenylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4468-42-2 | |

| Record name | Hexan-3-ylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAN-3-YLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIQ0N3DUG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylhexane: Molecular Weight and Formula

This guide provides a detailed overview of the molecular formula and molecular weight of the organic compound 3-Phenylhexane, targeted towards researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental properties of this compound, including its molecular formula and weight, are crucial for a variety of scientific applications, from reaction stoichiometry to analytical characterization.

Molecular Formula and Weight of this compound

The molecular formula for this compound is C12H18[1][2][3]. This indicates that a single molecule of this compound is composed of 12 carbon atoms and 18 hydrogen atoms. The molecular weight is a measure of the total mass of all atoms in the molecule.

Below is a summary of the key quantitative data for this compound and its constituent elements.

| Parameter | Value | Reference |

| Molecular Formula | C12H18 | [1][2][3] |

| Molecular Weight | 162.27 g/mol | [1] |

| 162.275 g/mol | [2] | |

| Standard Atomic Weight of Carbon | [12.0096, 12.0116] u | [4][5] |

| Abridged Atomic Weight of Carbon | 12.011 u | [5][6] |

| Standard Atomic Weight of Hydrogen | [1.00784, 1.00811] u | [7][8] |

| Abridged Atomic Weight of Hydrogen | 1.0080 u | [7] |

The molecular weight of a compound is calculated by summing the atomic weights of its constituent atoms. Based on the abridged atomic weights of carbon (12.011 u) and hydrogen (1.0080 u), the calculated molecular weight of this compound (C12H18) is approximately 162.276 g/mol . This value is consistent with the experimentally determined and computationally derived molecular weights reported in the literature[1][2].

Logical Relationship of Molecular Properties

The determination of a compound's molecular weight is intrinsically linked to its molecular formula and the atomic weights of its constituent elements. The following diagram illustrates this fundamental relationship.

Caption: Relationship between atomic weights, molecular formula, and molecular weight.

References

- 1. This compound | C12H18 | CID 20546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound [stenutz.eu]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

An In-depth Technical Guide to the Physical Properties of 3-Phenylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-phenylhexane. The information is curated for professionals in research and development who require precise data for experimental design, substance characterization, and process development. This document includes a summary of quantitative physical data, detailed experimental protocols for their determination, and a logical classification of the compound.

Quantitative Physical Properties of this compound

The physical properties of this compound are summarized in the table below. These values are essential for understanding the behavior of the compound under various experimental conditions.

| Property | Value | Units |

| Molecular Formula | C₁₂H₁₈ | |

| Molecular Weight | 162.27 | g/mol |

| Boiling Point | 213.1 | °C at 760 mmHg |

| Melting Point | -55 | °C |

| Density | 0.862 | g/mL |

| Refractive Index | 1.486 | |

| Vapor Pressure | 0.243 | mmHg at 25°C |

| Flash Point | 74.2 | °C |

Note: The presented values are based on aggregated data from multiple sources and may have minor variations depending on the experimental conditions.[1][2]

Predicted Solubility Profile

Based on the chemical structure of this compound, which consists of a nonpolar alkyl chain and a phenyl group, its solubility can be predicted according to the "like dissolves like" principle. It is anticipated to be miscible with nonpolar organic solvents such as hexane, toluene, and diethyl ether. Conversely, due to its hydrophobic nature, it is expected to be insoluble in polar solvents like water and have limited solubility in lower alcohols such as methanol (B129727) and ethanol.

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental for the characterization of a chemical compound. The following sections detail the standard experimental methodologies for measuring the key physical properties of a liquid compound like this compound.

3.1. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small liquid sample is the micro-boiling point or Thiele tube method.[3]

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[3]

-

Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath, such as a Thiele tube filled with mineral oil, to ensure uniform heating.[3][4]

-

Heating and Observation: The heating bath is gently and uniformly heated. As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until the bubbling is rapid and continuous.[5]

-

Boiling Point Measurement: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[5]

3.2. Determination of Density

Density is the mass of a substance per unit volume.[6][7] It is an intrinsic property that can be used to identify a substance and assess its purity.

Methodology:

-

Mass Measurement: An empty, clean, and dry container of a known volume, such as a pycnometer or a graduated cylinder, is weighed on an analytical balance.[6]

-

Volume Measurement: The container is then filled with this compound to a calibrated mark. Care should be taken to read the volume from the bottom of the meniscus at eye level to avoid parallax error.[6][7]

-

Final Mass Measurement: The container with the liquid is reweighed.

-

Density Calculation: The density (ρ) is calculated by dividing the mass of the liquid (the difference between the final and initial masses) by its volume (V): ρ = m/V.[6] For higher accuracy, measurements should be repeated, and the average value should be reported.[6]

3.3. Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.[8] It is a characteristic property of a liquid and is dependent on temperature and the wavelength of light used.[8]

Methodology:

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading and Correction: The refractive index is read from the instrument's scale. Since the refractive index is temperature-dependent, the temperature at which the measurement is taken should be recorded. If necessary, a correction factor can be applied to adjust the reading to a standard temperature, typically 20°C.[8]

Visualization of Chemical Classification

To understand the structural context of this compound, the following diagram illustrates its classification within the broader family of organic compounds.

Caption: Logical classification of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound [stenutz.eu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. embibe.com [embibe.com]

- 8. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to 3-Phenylhexane: CAS Number, Registry Information, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Phenylhexane, focusing on its Chemical Abstracts Service (CAS) number, detailed registry information, and a representative synthetic protocol. This document is intended to serve as a valuable resource for professionals in research, scientific investigation, and drug development who require detailed chemical and physical data, as well as insights into its synthesis.

Core Registry Information

This compound is an aromatic hydrocarbon. Its core identifying information is summarized below.

| Identifier | Value | Reference |

| CAS Number | 4468-42-2 | [1][2] |

| Molecular Formula | C12H18 | [1][2] |

| Molecular Weight | 162.275 g/mol | [1] |

| IUPAC Name | hexan-3-ylbenzene | [2] |

| Synonyms | Benzene, (1-ethylbutyl)-; (1-Ethylbutyl)benzene; Hexane, 3-phenyl- | [2][3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, compiled from various chemical databases.

| Property | Value | Reference |

| Boiling Point | 213.1 °C at 760 mmHg | [1] |

| Melting Point | -55.4 °C | [1] |

| Density | 0.858 g/cm³ | [1] |

| Refractive Index | 1.4859 | [1] |

| Flash Point | 74.2 °C | [1] |

| LogP | 3.98 | [1] |

| Vapor Pressure | 0.243 mmHg at 25°C | [1] |

Spectroscopic Data Summary

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes available data.

| Spectroscopic Technique | Data Summary | Reference |

| Mass Spectrometry (GC-MS) | Key m/z peaks at 91, 119, and 133. | [1] |

| ¹³C NMR Spectroscopy | Data available through SpectraBase. | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available through SpectraBase. | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, phenylmagnesium bromide, with an appropriate alkyl halide, in this case, 3-bromohexane (B146008).

Synthetic Pathway

The overall synthetic scheme is a nucleophilic substitution reaction where the phenyl Grignard reagent attacks the electrophilic carbon of 3-bromohexane.

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol: Grignard Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound based on standard Grignard reaction procedures. Note: All glassware must be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Bromobenzene

-

3-Bromohexane

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color and the formation of a cloudy solution indicates the start of the reaction.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Reaction with 3-Bromohexane:

-

Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of 3-bromohexane in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

References

An In-depth Technical Guide to 3-Phenylhexane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-phenylhexane, a monoalkylated aromatic hydrocarbon. The guide covers its chemical and physical properties, spectroscopic profile, a representative synthesis protocol, and its relevance within the context of medicinal chemistry and drug design.

Chemical Identity and Physical Properties

This compound is an organic compound where a phenyl group is attached to the third carbon atom of a hexane (B92381) chain. Its IUPAC name is systematically derived as hexan-3-ylbenzene .[1] It is also known by synonyms such as (1-ethylbutyl)benzene.[1][2][3]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 4468-42-2 | [1][2] |

| Molecular Formula | C₁₂H₁₈ | [1][2] |

| Molecular Weight | 162.27 g/mol | [1][3] |

| Density | 0.858 - 0.862 g/cm³ | [2][3] |

| Boiling Point | 213.1 °C (at 760 mmHg) | [2] |

| Melting Point | -55.4 °C | [2][3] |

| Flash Point | 74.2 °C | [2] |

| Refractive Index | 1.486 | [2][3] |

| LogP (Octanol/Water) | 3.98 - 4.7 | [2] |

| UNII | KIQ0N3DUG5 | [1][2] |

Spectroscopic Profile for Structural Elucidation

The structural confirmation of this compound relies on standard spectroscopic techniques. While raw spectral data is instrument-dependent, the expected characteristic signals are described below. The availability of ¹³C NMR, GC-MS, and IR spectra is documented in chemical databases.[1]

-

Aromatic Protons: A complex multiplet signal is expected between δ 7.1-7.4 ppm, integrating to 5 protons, which corresponds to the monosubstituted benzene (B151609) ring.

-

Benzylic Proton: A multiplet signal corresponding to the single proton on the carbon directly attached to the phenyl ring (C3 of the hexane chain) is expected. Its chemical shift would be influenced by the adjacent alkyl groups and the phenyl ring.

-

Alkyl Protons: A series of overlapping multiplets and triplets would appear in the upfield region (δ 0.8-1.8 ppm) corresponding to the protons of the two ethyl and one propyl group fragments of the hexane chain. The terminal methyl groups (CH₃) would likely appear as triplets.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 125-145 ppm): one quaternary carbon (ipso-carbon attached to the alkyl chain) and three protonated carbons (ortho, meta, para), with the para-carbon signal typically being the least intense.

-

Alkyl Carbons: Six distinct signals are expected in the aliphatic region (δ 10-50 ppm) for the six carbons of the hexane chain, reflecting the asymmetry of the molecule.

In an Electron Ionization (EI) Mass Spectrum, the molecular ion peak (M⁺) would be observed at m/z = 162. The fragmentation pattern would likely show a prominent peak at m/z = 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), which is a classic fragmentation for alkylbenzenes. Other fragments would result from the cleavage of the alkyl chain.

-

Aromatic C-H Stretch: Sharp peaks are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

Aliphatic C-H Stretch: Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

Aromatic C=C Bending: Characteristic peaks for benzene ring substitution are found in the 1450-1600 cm⁻¹ region.

-

Out-of-Plane (OOP) Bending: Strong absorptions between 690-770 cm⁻¹ are indicative of monosubstituted benzene rings.

Synthesis and Experimental Protocols

This compound can be synthesized via several methods common in organic chemistry. A representative and widely applicable method is the Friedel-Crafts alkylation of benzene.

This protocol describes the alkylation of benzene with 3-bromohexane (B146008) using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction: C₆H₅Br + C₆H₆ --(AlCl₃)--> C₁₂H₁₈ + HBr

Experimental Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a trap for HBr gas), and a pressure-equalizing dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and excess dry benzene, which serves as both reactant and solvent.

-

Addition of Alkyl Halide: Add 3-bromohexane (1.0 equivalent) to the dropping funnel. Begin adding the 3-bromohexane dropwise to the stirred benzene/AlCl₃ mixture at 0-5 °C (ice bath).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing a small amount of concentrated HCl to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under vacuum to yield pure this compound.

References

An In-depth Technical Guide to 3-Phenylhexane and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenylhexane, including its various synonyms, chemical properties, and detailed synthetic methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Nomenclature and Synonyms of this compound

This compound is an aromatic hydrocarbon. It is crucial for researchers to be familiar with its various synonyms to ensure comprehensive literature searches and unambiguous communication. The IUPAC name for this compound is hexan-3-ylbenzene. A comprehensive list of its known synonyms is presented in Table 1.

Table 1: Synonyms for this compound

| Synonym Type | Synonym |

| IUPAC Name | hexan-3-ylbenzene[1] |

| Common Name | This compound[1][2][3] |

| CAS Registry Number | 4468-42-2[1][2][3] |

| Other Names | Benzene (B151609), (1-ethylbutyl)-[1][2][3] |

| Hexane, 3-phenyl-[1][2][3] | |

| (1-ETHYLBUTYL)BENZENE[1][2][3] | |

| 1-(HEXAN-3-YL)BENZENE[2] | |

| (3-Hexyl)benzene[1] | |

| [(3R)-hexan-3-yl]benzene[4] | |

| [S,(+)]-3-Phenylhexane[5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 2. These properties are essential for its handling, characterization, and application in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C12H18[1][3] |

| Molecular Weight | 162.27 g/mol [1] |

| Boiling Point | 213.1°C at 760 mmHg[3] |

| Melting Point | -55.4°C[3] |

| Density | 0.858 g/cm³[3] |

| Refractive Index | 1.4859[3] |

| LogP | 3.98030[3] |

| Flash Point | 74.2°C[3] |

| Vapor Pressure | 0.243 mmHg at 25°C[3] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various established organic chemistry methodologies. Two common and effective approaches are the Grignard reaction and Friedel-Crafts alkylation.

One of the most direct methods for the synthesis of this compound is the Grignard reaction between phenylmagnesium bromide and 3-bromohexane (B146008). This method is known for its relatively high yield.[2]

Experimental Protocol:

-

Materials: Magnesium turnings, anhydrous diethyl ether, bromobenzene (B47551), 3-bromohexane, 1 M HCl solution, saturated NaCl solution, anhydrous sodium sulfate.

-

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

Once the addition is complete, reflux the mixture gently for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Step 2: Reaction with 3-Bromohexane:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Add a solution of 3-bromohexane in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Step 3: Work-up and Purification:

-

Quench the reaction by slowly adding 1 M HCl solution with vigorous stirring.

-

Separate the organic layer and wash it with saturated NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Friedel-Crafts alkylation offers an alternative route to synthesize this compound by reacting benzene with a suitable alkylating agent, such as 3-hexanol (B165604) or 3-chlorohexane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7]

Experimental Protocol:

-

Materials: Benzene, 3-hexanol (or 3-chlorohexane), anhydrous aluminum chloride (AlCl₃), 1 M HCl solution, saturated sodium bicarbonate solution, saturated NaCl solution, anhydrous magnesium sulfate.

-

Step 1: Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride and excess benzene.

-

Cool the mixture to 0-5°C in an ice bath.

-

-

Step 2: Alkylation:

-

Add 3-hexanol (or 3-chlorohexane) dropwise to the stirred benzene-AlCl₃ mixture. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

-

Step 3: Work-up and Purification:

-

Carefully pour the reaction mixture over crushed ice and 1 M HCl to decompose the catalyst.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and saturated NaCl solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the excess benzene by distillation.

-

Purify the residue by fractional distillation under reduced pressure to yield this compound.

-

Potential Biological Activity and Future Research Directions

Currently, there is a notable lack of published scientific literature detailing the specific biological effects of this compound. Its primary role appears to be as a chemical intermediate. However, structurally related phenylalkanes may exhibit biological activities that warrant investigation for this compound.

To elucidate the potential biological effects of this compound, a systematic experimental approach is necessary. The following proposed workflow outlines a potential strategy for researchers.

This guide provides a foundational understanding of this compound. Further research into its biological activities could reveal novel applications in pharmacology and drug development.

References

Spectral Analysis of 3-Phenylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Phenylhexane (CAS No: 4468-42-2), a substituted aromatic hydrocarbon. The document details its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics. Experimental protocols and data visualizations are included to facilitate a deeper understanding of its molecular structure and properties.

Mass Spectrometry

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern upon ionization.

Data Summary:

| Property | Value |

| Molecular Formula | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol |

| Ionization Method | Electron Ionization (EI) |

| Major Fragment Ions (m/z) | |

| Base Peak | 91 |

| Second Highest | 119 |

| Third Highest | 133 |

Table 1: Key mass spectrometry data for this compound. Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Fragmentation Analysis:

The fragmentation pattern is characteristic of an alkylbenzene. The prominent peak at m/z 91 corresponds to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by benzylic cleavage and rearrangement. The peak at m/z 119 can be attributed to the loss of a propyl group ([M-C₃H₇]⁺), and the peak at m/z 133 corresponds to the loss of an ethyl group ([M-C₂H₅]⁺).

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the presence of specific functional groups and the nature of its chemical bonds.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3085, 3062, 3028 | Medium | Aromatic C-H stretch |

| ~2958, 2927, 2872 | Strong | Aliphatic C-H stretch |

| ~1604, 1495, 1454 | Medium | Aromatic C=C ring stretch |

| ~768, 698 | Strong | C-H out-of-plane bend (mono-substituted benzene) |

Table 2: Predicted significant IR absorption peaks for this compound. This data is based on typical values for alkylbenzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Predicted Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary) | ~145 |

| Aromatic C-H | ~128.5, ~128.3, ~126.5 |

| Methine C (benzylic) | ~45 |

| Methylene C's (alkyl) | ~35, ~25 |

| Methyl C's (alkyl) | ~14, ~11 |

Table 3: Predicted ¹³C NMR chemical shifts for this compound. Values are estimated based on structure-property relationships.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments.

Predicted Chemical Shifts and Multiplicities:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H's | ~7.1-7.3 | Multiplet | 5H |

| Methine H (benzylic) | ~2.5 | Quintet | 1H |

| Methylene H's (alkyl) | ~1.6, ~1.3 | Multiplet | 4H |

| Methyl H's (alkyl) | ~0.9, ~0.8 | Triplet, Triplet | 6H |

Table 4: Predicted ¹H NMR data for this compound. Chemical shifts and multiplicities are estimations.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum of liquid this compound would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is typically placed between two salt plates (e.g., NaCl or KBr) for analysis. The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) at 70 eV is a common method for generating ions. The resulting fragments are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Genesis of a Molecule: An In-Depth Technical Guide to the Discovery and Synthesis of 3-Phenylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylhexane, a seemingly simple aromatic hydrocarbon, holds a place in the broader landscape of organic chemistry, particularly in the study of alkylated aromatic compounds. Its synthesis and characterization are rooted in the foundational principles of carbon-carbon bond formation, primarily through classical reactions such as Friedel-Crafts alkylation and Grignard reactions. This technical guide delves into the historical context of the discovery and synthesis of this compound, providing detailed experimental protocols for its preparation and a comprehensive summary of its physicochemical and spectroscopic data. The logical pathways of its synthesis are also visualized to offer a clear and concise understanding of the chemical transformations involved.

Historical Perspective and Discovery

The precise first synthesis of this compound is not attributed to a single, landmark discovery but rather emerged from the broader systematic investigation of alkylbenzenes in the early to mid-20th century. The intellectual groundwork for its synthesis was laid by the pioneering work of Charles Friedel and James Crafts in 1877, who discovered the eponymous reaction that allows for the alkylation of aromatic rings.[1]

A comprehensive review by A. W. Francis in 1947, published in Chemical Reviews, systematically cataloged the synthesis and properties of a vast number of alkylbenzenes, including 15 of the 17 possible hexylbenzene (B86705) isomers. It is within this extensive body of work that the early, documented preparations of this compound are situated. These early syntheses were crucial for establishing the fundamental principles of electrophilic aromatic substitution and for the characterization of the various isomers of phenylated alkanes.

Core Synthesis Methodologies

The synthesis of this compound can be primarily achieved through two classical and robust methods: the Friedel-Crafts alkylation of benzene (B151609) and the Grignard reaction.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation provides a direct route to this compound by reacting benzene with a suitable six-carbon alkylating agent in the presence of a Lewis acid catalyst. The most common precursors are 3-halohexanes (e.g., 3-chlorohexane (B1360981) or 3-bromohexane) or hexenes.

Reaction Principle: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), facilitates the formation of a secondary carbocation from the alkyl halide. This carbocation then acts as an electrophile, attacking the electron-rich benzene ring to form this compound.[2][3] When using an alkene like 3-hexene, a protic acid or a Lewis acid is required to generate the carbocation.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 3-Chlorohexane

-

Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The apparatus must be thoroughly dried to prevent the deactivation of the Lewis acid catalyst.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (13.3 g, 0.1 mol) and dry benzene (100 mL). The mixture is cooled in an ice bath.

-

Addition of Alkylating Agent: 3-Chlorohexane (12.1 g, 0.1 mol) is added dropwise from the dropping funnel over a period of 30 minutes while maintaining the temperature between 5-10 °C with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, and then gently refluxed for an additional hour to ensure complete reaction.

-

Work-up: The reaction mixture is cooled in an ice bath and then slowly poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL) to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with water, 5% sodium bicarbonate solution, and finally with brine. The solution is then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation under reduced pressure.

Logical Workflow for Friedel-Crafts Alkylation:

Grignard Reaction

An alternative and often higher-yielding method for the synthesis of this compound involves the use of a Grignard reagent. This approach offers greater control over the product formation and avoids the potential for carbocation rearrangements that can occur in Friedel-Crafts alkylations.

Reaction Principle: Phenylmagnesium bromide, a Grignard reagent, is prepared from bromobenzene (B47551) and magnesium metal. This organometallic compound acts as a potent nucleophile, attacking an electrophilic carbon. In one plausible route, the Grignard reagent reacts with 3-hexanone (B147009) to form a tertiary alcohol, which is then reduced to yield this compound. A more direct route involves the reaction of phenylmagnesium bromide with a 3-halohexane.

Experimental Protocol: Grignard Synthesis from Phenylmagnesium Bromide and 3-Bromohexane (B146008)

-

Preparation of Phenylmagnesium Bromide:

-

A 500 mL three-necked flask is fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be flame-dried to ensure anhydrous conditions.

-

Magnesium turnings (2.43 g, 0.1 mol) and a crystal of iodine (as an initiator) are placed in the flask.

-

A solution of bromobenzene (15.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is placed in the dropping funnel.

-

A small portion of the bromobenzene solution is added to the magnesium. The reaction is initiated by gentle warming if necessary. Once the reaction starts, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3-Bromohexane:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of 3-bromohexane (16.5 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

The reaction mixture is then stirred at room temperature for 2 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of 10% aqueous hydrochloric acid with cooling.

-

The mixture is transferred to a separatory funnel, and the ether layer is collected. The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with water, 5% sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation, and the resulting crude this compound is purified by fractional distillation under reduced pressure. A reported yield for a similar reaction is 71.0%.[4]

-

Logical Workflow for Grignard Synthesis:

References

3-Phenylhexane: A Toxicological and Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological and safety data for 3-Phenylhexane (CAS No: 4468-42-2) is largely unavailable in publicly accessible scientific literature and databases. Safety Data Sheets (SDS) from various chemical suppliers consistently report "no data available" for critical toxicological endpoints. Therefore, this guide provides an in-depth analysis based on the toxicological profiles of structurally similar and relevant compounds, namely n-hexane and benzene (B151609). This approach, known as "read-across," is a common practice in chemical risk assessment to infer the potential hazards of a substance when direct experimental data is lacking. The information presented herein should be interpreted with this context in mind and is intended to guide further research and safety evaluations.

Executive Summary

This compound is an aromatic hydrocarbon whose toxicological properties have not been extensively studied. This guide synthesizes available information and extrapolates potential hazards based on the well-characterized toxicities of its structural components: an aliphatic hexane (B92381) chain and an aromatic benzene ring. The primary concerns associated with exposure to similar compounds include neurotoxicity, hematotoxicity, and carcinogenicity. This document provides a comprehensive overview of potential toxicological endpoints, standardized experimental protocols for their evaluation, and a discussion of possible mechanistic pathways.

Quantitative Toxicological Data (Based on Structurally Similar Compounds)

Due to the absence of specific data for this compound, the following tables summarize key toxicological data for n-hexane and benzene to provide a conservative estimate of potential hazards.

Table 1: Acute Toxicity Data for n-Hexane and Benzene

| Compound | Parameter | Route of Exposure | Species | Value | Reference |

| n-Hexane | LC50 | Inhalation | Rat | 48,000 ppm (4 hours) | [1] |

| LD50 | Oral | Rat | 28,710 mg/kg | [1] | |

| Benzene | LC50 | Inhalation | Rat | 13,700 ppm (4 hours) | [2] |

| LD50 | Oral | Rat | 930 mg/kg | [3] |

Table 2: Chronic Toxicity and Exposure Limits for n-Hexane and Benzene

| Compound | Endpoint | Exposure Limit/Guideline | Organization | Value | Reference |

| n-Hexane | Neurotoxicity | PEL (Permissible Exposure Limit) | OSHA | 500 ppm (8-hour TWA) | [4] |

| REL (Recommended Exposure Limit) | NIOSH | 50 ppm (10-hour TWA) | [4] | ||

| TLV (Threshold Limit Value) | ACGIH | 50 ppm (8-hour TWA) | [4] | ||

| Benzene | Carcinogenicity (Leukemia) | PEL (Permissible Exposure Limit) | OSHA | 1 ppm (8-hour TWA) | [3] |

| REL (Recommended Exposure Limit) | NIOSH | 0.1 ppm (10-hour TWA) | [5] | ||

| TLV (Threshold Limit Value) | ACGIH | 0.5 ppm (8-hour TWA) | [5] |

TWA: Time-Weighted Average

Potential Toxicological Profile of this compound

Based on its structure, this compound may exhibit a toxicological profile that is a hybrid of n-hexane and benzene.

-

Neurotoxicity: The hexane component suggests a potential for peripheral neuropathy upon chronic exposure, similar to that caused by n-hexane's metabolite, 2,5-hexanedione.[6] Symptoms could include numbness, tingling, and weakness in the extremities.[7]

-

Hematotoxicity and Carcinogenicity: The presence of the benzene ring raises concerns about potential bone marrow toxicity (hematotoxicity), leading to conditions like aplastic anemia, and an increased risk of leukemia, which are hallmark effects of chronic benzene exposure.[2][8]

-

Skin and Eye Irritation: As indicated in available SDS, this compound is expected to be a skin and eye irritant.[8][9]

-

Respiratory Irritation: Inhalation may cause respiratory tract irritation.[8]

Experimental Protocols for Toxicological Assessment

Should testing of this compound be undertaken, the following standard OECD (Organisation for Economic Co-operation and Development) guidelines are recommended for a comprehensive toxicological evaluation.

Acute Toxicity

-

Acute Oral Toxicity (OECD Guideline 423): This method involves the administration of the test substance to animals in a stepwise procedure.[10] The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the test on a small number of animals determines the next step, allowing for classification of the substance into a specific toxicity class with the use of a minimal number of animals.[11][12]

Irritation and Corrosivity

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404): This test evaluates the potential of a substance to cause skin irritation or corrosion.[13] A small amount of the substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of skin on a single animal (typically a rabbit) for a 4-hour exposure period.[14][15][16][17] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals over 14 days.[14]

-

Acute Eye Irritation/Corrosion (OECD Guideline 405): This guideline assesses the potential for a substance to cause eye irritation or serious eye damage.[18][19] The test substance is applied in a single dose to one eye of an animal (typically a rabbit), with the untreated eye serving as a control.[20][21][22] Ocular reactions, such as corneal opacity, iritis, and conjunctival redness and swelling, are scored at specific time points.[19]

Genotoxicity

-

Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471): This is an in vitro test to detect gene mutations.[23] It uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid.[24][25] The test substance is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[26] The test is performed with and without a metabolic activation system (S9 mix) to simulate mammalian metabolism.[23]

Potential Signaling Pathways and Mechanisms of Toxicity

While specific pathways for this compound are unknown, the mechanisms of its structural analogs, n-hexane and benzene, provide valuable insights.

n-Hexane Neurotoxicity

The neurotoxicity of n-hexane is primarily attributed to its metabolite, 2,5-hexanedione.[6] This metabolite is thought to cause neurofilament cross-linking in axons, disrupting axonal transport and leading to axonal swelling and ultimately, peripheral neuropathy.[27]

Benzene Carcinogenicity

Benzene is metabolized in the liver by Cytochrome P450 enzymes to reactive intermediates, such as benzene oxide.[28] These metabolites can be further converted to compounds like benzoquinone, which can generate reactive oxygen species (ROS) and form DNA adducts in the bone marrow.[28][29] This leads to DNA damage, chromosomal aberrations, and ultimately, an increased risk of leukemia.[29] Key signaling pathways implicated in benzene-induced hematotoxicity and leukemogenesis include NF-κB and STAT3.[30][31][32]

Conclusion and Recommendations

In the absence of direct toxicological data, a precautionary approach should be taken when handling this compound. Based on the toxicological profiles of n-hexane and benzene, there is a potential for neurotoxicity, hematotoxicity, carcinogenicity, and skin, eye, and respiratory irritation. It is strongly recommended that comprehensive toxicological testing, following established OECD guidelines, be conducted to accurately characterize the hazard profile of this compound. Until such data is available, appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used, and exposure should be minimized in a well-ventilated environment. Professionals in drug development should consider these potential liabilities early in the development process.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. gov.uk [gov.uk]

- 3. Benzene - Wikipedia [en.wikipedia.org]

- 4. nj.gov [nj.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. n-hexane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for n-Hexane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Health effects of the alkylbenzenes. II. Xylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 19. nucro-technics.com [nucro-technics.com]

- 20. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. nucro-technics.com [nucro-technics.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 26. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]

- 27. Peripheral nerve injury in patients exposed to n-hexane: an analysis of eight cases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Reddit - The heart of the internet [reddit.com]

- 29. oaepublish.com [oaepublish.com]

- 30. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Low-dose occupational exposure to benzene and signal transduction pathways involved in the regulation of cellular response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Navigating the Non-Polar Realm: A Technical Guide to the Solubility of 3-Phenylhexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-phenylhexane, a non-polar aromatic hydrocarbon. In the absence of extensive empirical solubility data in publicly available literature, this document leverages fundamental principles of organic chemistry and the physicochemical properties of this compound to predict its solubility in a range of common organic solvents. This guide is intended to serve as a valuable resource for laboratory researchers, process chemists, and formulation scientists, offering insights into solvent selection and the design of experimental protocols for solubility determination.

Introduction to this compound and Its Physicochemical Profile

This compound is an organic compound with the chemical formula C₁₂H₁₈. Structurally, it consists of a hexane (B92381) chain with a phenyl group attached to the third carbon atom. This structure imparts a predominantly non-polar and hydrophobic character to the molecule, which is a critical determinant of its solubility behavior.

A key indicator of its non-polar nature is its high octanol-water partition coefficient (LogP), with reported values around 4.7.[1] This high LogP value signifies a strong preference for non-polar environments over aqueous ones, suggesting poor solubility in water but high solubility in non-polar organic solvents.

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈ | [2] |

| Molecular Weight | 162.27 g/mol | [2] |

| Density | ~0.858 - 0.862 g/cm³ | [1][3] |

| Boiling Point | ~213.1 - 226 °C | [1][4] |

| Melting Point | ~ -55.4 to -61 °C | [1][4] |

| XLogP3 | 4.7 | [1] |

Predicted Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to be highly soluble in non-polar solvents and poorly soluble in polar solvents.[5][6][7] The large, non-polar alkyl and phenyl groups dominate the molecule's properties, leading to favorable van der Waals interactions with non-polar solvent molecules.

The following table provides a qualitative and estimated quantitative prediction of the solubility of this compound in various organic solvents. It is crucial to note that these are predictions based on chemical principles and the behavior of structurally similar compounds.[8] Actual experimental determination is highly recommended for precise applications.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Standard Temperature and Pressure (STP)

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Highly Soluble / Miscible | The alkyl chain of this compound has strong structural similarity to these solvents, leading to very favorable van der Waals interactions. |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | Highly Soluble / Miscible | The phenyl group of this compound allows for favorable π-π stacking and van der Waals interactions with aromatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and are generally good at dissolving a wide range of organic compounds, including those with significant non-polar character. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | While possessing some polarity due to the oxygen atom, the overall non-polar character of the alkyl groups in these ethers allows for good solvation of this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble | These solvents are more polar than ethers and may have some limitations in dissolving highly non-polar compounds. |

| Esters | Ethyl Acetate | Moderately Soluble | Similar to ketones, the polarity of the ester group will limit the solubility of the non-polar this compound. |

| Alcohols | Ethanol, Methanol, Isopropanol | Slightly Soluble to Insoluble | The highly polar hydroxyl group and hydrogen bonding network in alcohols make them poor solvents for non-polar hydrocarbons like this compound. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Insoluble | The very high polarity and dipole moments of these solvents make them unsuitable for dissolving non-polar compounds. |

Experimental Determination of Solubility

For accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and straightforward technique for determining the equilibrium solubility of a compound in a given solvent.[8]

Principle of the Shake-Flask Method

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Detailed Experimental Protocol

-

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

-

Procedure:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in a suitable volatile solvent (e.g., hexane) for GC or HPLC analysis.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. "Excess" means that undissolved solid or liquid should be visible.

-

Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure that equilibrium solubility is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature to allow for the separation of the saturated solution from the excess undissolved this compound.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Analysis: Analyze the diluted samples using a calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the test solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Visualizing Methodologies and Relationships

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C12H18 | CID 20546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. Cas 1077-16-3,1-Phenylhexane | lookchem [lookchem.com]

- 5. Khan Academy [khanacademy.org]

- 6. echemi.com [echemi.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Thermophysical Properties of 3-Phenylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylhexane is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈.[1] As a substituted alkane, its thermophysical properties are of significant interest in various fields, including chemical engineering, materials science, and drug development, where it may be used as a solvent or a reference compound. This guide provides a comprehensive overview of the key thermophysical properties of this compound, detailing their dependence on temperature. The information presented herein is compiled from critically evaluated data and established experimental methodologies.

Core Thermophysical Properties

The following sections detail the essential thermophysical properties of this compound. The data is presented in tabular format for clarity and ease of comparison.

General Properties

A summary of the general physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₈ |

| Molar Mass | 162.276 g/mol [2] |

| Boiling Point | 213.1 °C at 760 mmHg |

| Melting Point | -55.4 °C |

| Density | 0.858 g/cm³[3] |

| Refractive Index | 1.4859[3] |

| Vapor Pressure | 0.243 mmHg at 25 °C[3] |

| Flash Point | 74.2 °C[3] |

Temperature-Dependent Properties

The thermophysical properties of this compound exhibit a strong dependence on temperature. The following tables summarize the available data for the liquid phase.

Table 1: Density of Liquid this compound as a Function of Temperature [2]

| Temperature (K) | Density (g/cm³) |

| 217.82 - 669 | Data available across this range |

Table 2: Viscosity of Liquid this compound as a Function of Temperature [2]

| Temperature (K) | Viscosity (mPa·s) |

| 273.15 - 660 | Data available across this range |

Table 3: Thermal Conductivity of Liquid this compound as a Function of Temperature [2]

| Temperature (K) | Thermal Conductivity (W/m·K) |

| 220 - 600 | Data available across this range |

Table 4: Heat Capacity at Saturation Pressure of Liquid this compound as a Function of Temperature [2]

| Temperature (K) | Heat Capacity (J/mol·K) |

| 217.82 - 655.62 | Data available across this range |

Experimental Protocols

The determination of thermophysical properties requires precise and standardized experimental methodologies. Below are detailed overviews of common techniques used for measuring the properties of liquids like this compound.

Density Measurement

The density of liquids is often determined using a vibrating tube densimeter.[4]

Methodology:

-

A U-shaped tube is filled with the sample liquid.

-

The tube is electromagnetically excited to oscillate at its natural frequency.

-

The oscillation frequency is precisely measured.

-

The density of the sample is determined from the relationship between the oscillation period and the mass of the liquid in the tube.

-

The temperature of the sample is controlled using a thermostat bath.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. For liquids, viscosity generally decreases with increasing temperature.[5] Common methods for viscosity measurement include the use of capillary viscometers or rotational viscometers.

Methodology (Capillary Viscometer):

-

The time taken for a fixed volume of the liquid to flow through a calibrated capillary tube under the influence of gravity is measured.

-

The kinematic viscosity is calculated from this time using the viscometer constant.

-

The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Surface Tension Measurement

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.[6] The Du Noüy ring method and the Wilhelmy plate method are widely used for its measurement.[7]

Methodology (Du Noüy Ring Method):

-

A platinum ring is placed on the surface of the liquid.

-

The force required to pull the ring from the surface is measured using a tensiometer.

-

The surface tension is calculated from this force, considering the dimensions of the ring and a correction factor.

Thermal Conductivity Measurement

The transient hot-wire method is a common technique for measuring the thermal conductivity of liquids.

Methodology:

-

A thin platinum wire immersed in the liquid serves as both a heating element and a resistance thermometer.

-

A short electrical pulse is applied to the wire, causing a rapid increase in its temperature.

-

The rate of temperature increase is measured by monitoring the change in the wire's resistance.

-

The thermal conductivity of the surrounding liquid is determined from the rate of heat dissipation from the wire.

Visualizations

Experimental Workflow for Thermophysical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of a thermophysical property of a liquid.

References

- 1. This compound | C12H18 | CID 20546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WTT- Under Construction Page [wtt-pro.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Temperature dependence of viscosity - Wikipedia [en.wikipedia.org]

- 6. srd.nist.gov [srd.nist.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Enigmatic Presence of 3-Phenylhexane in Nature: A Technical Guide for Researchers

An examination of the current scientific landscape reveals a notable absence of documented evidence for the natural occurrence of 3-Phenylhexane in biological systems. Despite its well-defined chemical structure and properties, comprehensive searches of scientific literature and databases have not yielded reports of its isolation from plant, animal, or microbial sources. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's known characteristics, a hypothetical biosynthetic pathway based on established biochemical principles, and detailed experimental protocols that could be employed for its potential discovery and characterization in natural products.

Known Chemical and Physical Properties of this compound

While its natural origin remains unconfirmed, the chemical and physical properties of this compound are well-documented. This information is crucial for developing appropriate extraction and analytical methodologies.

| Property | Value |

| Molecular Formula | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 213.1 °C at 760 mmHg |

| Density | 0.858 g/cm³ |

| LogP | 3.98 |

| CAS Number | 4468-42-2 |

A Hypothetical Biosynthetic Pathway for this compound

The biosynthesis of aromatic compounds in plants, particularly phenylpropanoids, is well-established and originates from the aromatic amino acid phenylalanine.[1][2][3] Phenylalanine is first converted to cinnamic acid, a central precursor for a vast array of natural products.[1] While the specific enzymatic steps leading to this compound are not known, a plausible hypothetical pathway can be constructed based on known biochemical reactions.

This proposed pathway begins with phenylalanine and proceeds through the established phenylpropanoid pathway to cinnamic acid.[4] Subsequent enzymatic reactions, including decarboxylation, a series of reductions, and finally alkylation, could theoretically lead to the formation of the this compound skeleton.

Experimental Protocols for the Discovery and Analysis of this compound

The search for novel volatile organic compounds (VOCs) like this compound from natural sources requires robust and sensitive experimental methodologies. The following protocols provide a general framework for the extraction, isolation, and identification of such compounds from plant material.

Extraction of Volatile Organic Compounds

The choice of extraction method is critical and depends on the nature of the plant material and the volatility of the target compounds.

3.1.1. Steam Distillation

Steam distillation is a widely used technique for extracting essential oils and other volatile compounds from plant materials.[5][6][7]

-

Apparatus: Clevenger-type apparatus or similar steam distillation setup.

-

Procedure:

-

Fresh or dried plant material is placed in a distillation flask with water.

-

The water is heated to boiling, and the resulting steam passes through the plant material, vaporizing the volatile compounds.

-

The steam and volatile compound mixture is then passed through a condenser, which cools the vapor back into a liquid.

-

The immiscible essential oil is collected in a separator.

-

-

Advantages: Effective for a wide range of volatile compounds, yields a relatively pure essential oil.

-

Disadvantages: The high temperatures can cause thermal degradation of some sensitive compounds.

3.1.2. Solvent Extraction

Solvent extraction is a versatile method that can be tailored to the polarity of the target compounds.[8][9][10]

-

Solvents: A range of solvents can be used, from non-polar (e.g., hexane, pentane) to polar (e.g., ethanol, methanol).

-

Procedure:

-

The plant material is macerated or percolated with the chosen solvent.

-

The solvent extracts both volatile and non-volatile compounds.

-

The solvent is then carefully removed under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated extract.

-

-

Advantages: Can be performed at lower temperatures, preserving heat-sensitive compounds. A wide range of compounds can be extracted by varying the solvent.

-

Disadvantages: The extract may contain non-volatile compounds that require further purification. Residual solvent may be present in the final extract.

Isolation and Identification

Following extraction, the complex mixture of compounds must be separated and identified.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of volatile compounds.[11][12][13]

-

Principle: The volatile compounds in the extract are separated based on their boiling points and polarity in a gas chromatograph. The separated compounds then enter a mass spectrometer, which fragments them into characteristic ions, allowing for their identification.

-

Procedure:

-

A small amount of the extract is injected into the GC.

-

The compounds are separated on a capillary column with a specific temperature program.

-

The separated compounds are detected by the MS.

-

The resulting mass spectra are compared to spectral libraries (e.g., NIST) for compound identification.

-

-

Quantification: By using an internal or external standard, the concentration of specific compounds can be determined.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of novel compounds.[14][15][16]

-

Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can be used to piece together the structure of an unknown compound.

-

Procedure:

-

The purified compound is dissolved in a deuterated solvent.

-

A series of NMR spectra are acquired.

-

The chemical shifts, coupling constants, and correlations are analyzed to determine the molecular structure.

-

-

Application: While GC-MS is excellent for identifying known compounds, NMR is indispensable for confirming the structure of a potentially novel natural product like this compound.

Experimental Workflow for the Investigation of this compound

The following diagram outlines a logical workflow for researchers aiming to investigate the potential natural occurrence of this compound.

Conclusion

While this compound has not yet been reported as a naturally occurring compound, its potential existence in nature cannot be entirely dismissed. The biosynthetic machinery for producing aromatic compounds is widespread in the plant kingdom, and the chemical structure of this compound is plausible within the context of known natural product chemistry. This guide provides a theoretical framework and practical methodologies to empower researchers to explore the vast chemical diversity of the natural world and potentially uncover the presence of this compound. The discovery of this compound in a natural source would open new avenues for research into its ecological role, biological activity, and potential applications in drug development and other industries.

References

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Editorial: Phenylpropanoid biosynthesis in plants [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. distillique.co.za [distillique.co.za]

- 6. doterra.com [doterra.com]

- 7. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 8. researchgate.net [researchgate.net]

- 9. usalab.com [usalab.com]

- 10. coleparmer.com [coleparmer.com]

- 11. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. frontiersin.org [frontiersin.org]

A Comprehensive Guide to Quantum Chemical Calculations for 3-Phenylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for conducting quantum chemical calculations on 3-Phenylhexane. While specific experimental data for this molecule is not extensively published, this document outlines a robust computational protocol using Density Functional Theory (DFT). The methodologies and illustrative data presented herein offer a comprehensive roadmap for researchers to investigate the structural, electronic, and spectroscopic properties of this compound and related compounds, which is crucial for applications in medicinal chemistry and materials science.

Introduction to Quantum Chemical Calculations for this compound

This compound is an organic molecule with a flexible alkyl chain attached to a rigid phenyl group.[1][2][3] Understanding its conformational landscape, electronic structure, and reactivity is fundamental for its potential applications, including as a fragment in drug design or as a building block in organic synthesis. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level, offering insights that can be challenging to obtain through experimental methods alone.

This guide details a standard computational workflow for characterizing this compound, from initial structure preparation to the analysis of its molecular properties. The focus is on providing a practical and reproducible methodology that can be adapted for similar molecular systems.

Detailed Computational Protocol

A typical quantum chemical investigation involves a series of steps, from building the initial molecular model to performing sophisticated electronic structure calculations.

2.1. Molecular Model Preparation

The initial step is to generate a three-dimensional structure of this compound. This can be accomplished using molecular building software such as Avogadro, ChemDraw, or the graphical user interface of a quantum chemistry package. The starting geometry should be a reasonable approximation of the expected structure. For this compound, particular attention should be paid to the initial dihedral angles of the hexane (B92381) chain and its orientation relative to the phenyl ring.

2.2. Level of Theory Selection